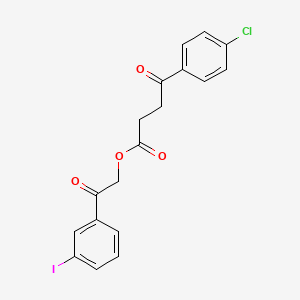
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate, also known as CORM-2, is a carbon monoxide releasing molecule that has been extensively studied in scientific research. CORM-2 is a promising compound due to its unique properties and potential applications in various fields of research.
Mechanism of Action
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate releases carbon monoxide in a controlled manner, which can activate various signaling pathways in cells. Carbon monoxide has been shown to have anti-inflammatory, anti-apoptotic, and vasodilatory effects, which can be beneficial in treating various diseases.
Biochemical and Physiological Effects:
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate has been shown to have various biochemical and physiological effects in different cell types. It can activate the heme oxygenase-1 pathway, which can lead to the production of antioxidant molecules and anti-inflammatory effects. 2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate can also induce vasodilation, which can improve blood flow and oxygen delivery to tissues. Additionally, 2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate has several advantages for lab experiments, including its ability to release carbon monoxide in a controlled manner and its potential applications in various fields of research. However, 2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate also has limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Future Directions
There are several future directions for research involving 2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate. One potential area of research is the development of new carbon monoxide releasing molecules with improved properties and lower toxicity. Another area of research is the exploration of the potential applications of 2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate in treating various diseases, including cancer, cardiovascular diseases, and inflammation. Additionally, more research is needed to understand the mechanisms of action of 2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate and its effects on different cell types.
Synthesis Methods
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate can be synthesized through a multistep process involving the reaction of 3-iodophenylacetic acid with ethyl chloroformate, followed by the reaction with 4-chlorophenylacetic acid and sodium hydride. The final product is obtained through the reaction with carbon monoxide gas and palladium catalyst.
Scientific Research Applications
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate has been widely used in scientific research due to its ability to release carbon monoxide, a gas that has been shown to have various biological effects. 2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate has been studied for its potential applications in treating various diseases, including cardiovascular diseases, cancer, and inflammation.
properties
IUPAC Name |
[2-(3-iodophenyl)-2-oxoethyl] 4-(4-chlorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClIO4/c19-14-6-4-12(5-7-14)16(21)8-9-18(23)24-11-17(22)13-2-1-3-15(20)10-13/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAGJYJAFCOWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)COC(=O)CCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClIO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

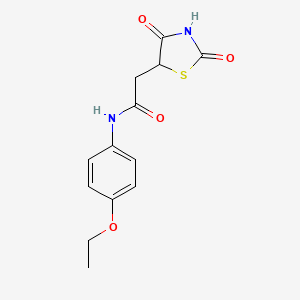
![6-[5-(3-nitrophenyl)-2-furyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5038211.png)
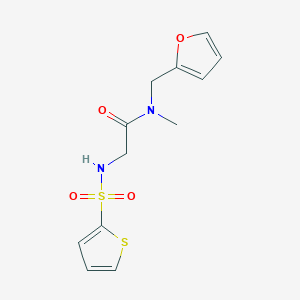
![11-(2-bromo-4,6-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5038220.png)
![N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B5038222.png)
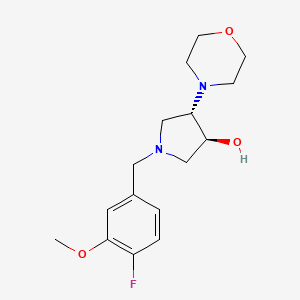
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[(1-hydroxycyclohexyl)methyl]propanamide](/img/structure/B5038238.png)
![N-[(5-methyl-2-thienyl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5038243.png)
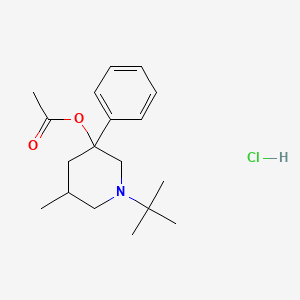
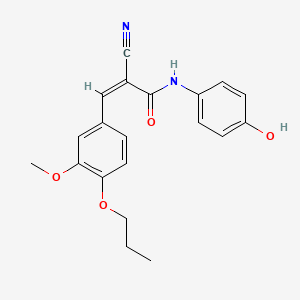
![3-benzyl-2-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5038273.png)
![2-(phenylthio)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5038277.png)
![methyl N-[(2-{[(benzyloxy)carbonyl]amino}-5-bromophenyl)(phenyl)methyl]glycinate](/img/structure/B5038297.png)
![ethyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5038298.png)